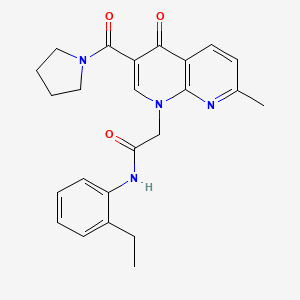

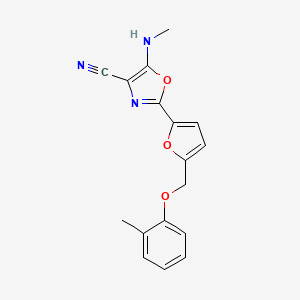

N-(2-乙基苯基)-2-(7-甲基-4-氧代-3-(吡咯烷-1-羰基)-1,8-萘啶-1(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

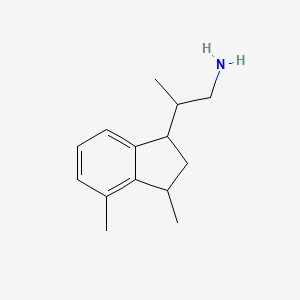

The compound "N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including an acetamide, a pyrrolidine ring, and a naphthyridinone moiety, which may contribute to its chemical reactivity and potential as a pharmacological agent.

Synthesis Analysis

The synthesis of related acetamide compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists . The synthesis involved variations in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids. Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved amidification of corresponding acids with 4-aminopyridine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal structure of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide revealed that the lack of Yang photocyclization was due to the long distance between certain atoms and the deviation of the gamma-H atom from the plane of the carbonyl group . These structural insights are crucial for understanding the reactivity and potential interactions of the compound "N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives can lead to various chemical transformations. For instance, N-1-Naphthyl-3-oxobutanamide was used to synthesize a range of heterocyclic compounds through reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents . These reactions often involve cyclization and rearrangement steps, which could be relevant to the compound , given its naphthyridinone core and potential for similar reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the co-crystallization of naphthalene-2,3-diol with an acetamide derivative resulted in specific hydrogen bonding patterns . These interactions can affect solubility, melting point, and other physicochemical properties. The presence of a pyrrolidine ring and a naphthyridinone moiety in the compound "N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide" suggests that it may have unique solubility characteristics and form specific intermolecular interactions.

科学研究应用

合成和表征

- 对吡啶、嘧啶和萘啶衍生物合成的研究,包括创建各种杂环化合物的**方法,可以为合成和理解诸如**N-(2-乙基苯基)-2-(7-甲基-4-氧代-3-(吡咯烷-1-羰基)-1,8-萘啶-1(4H)-基)乙酰胺**的化合物奠定基础。采用乙基 2-芳基腙-3-丁酸酯与氰胺衍生物反应的技术来生成吡啶二酮和嘧啶衍生物,进一步转化为酞嗪、嘧啶并嘧啶和萘啶衍生物,并通过分析和光谱分析得到证实 (E. A. E. Rady 和 M. Barsy,2006 年)。

化学反应性和应用

- 对新系列吡啶和稠合吡啶衍生物合成的研究探索了各种吡啶腈化合物的反应性,导致异喹啉、吡啶并[2,3-d]嘧啶和萘啶衍生物的形成。这种反应模式表明了合成和改性与**N-(2-乙基苯基)-2-(7-甲基-4-氧代-3-(吡咯烷-1-羰基)-1,8-萘啶-1(4H)-基)乙酰胺**相关的化合物的潜在途径 (S. A. Al-Issa,2012 年)。

在药物设计和生物学研究中的潜在应用

- 对萘啶酸衍生物(包括与查询化合物具有结构特征的羰基腙)的研究强调了与研究**N-(2-乙基苯基)-2-(7-甲基-4-氧代-3-(吡咯烷-1-羰基)-1,8-萘啶-1(4H)-基)乙酰胺**相关的合成和表征方法。此类研究提供了对这些化合物的潜在生物活性和应用的见解,包括抗菌特性 (F. Bergamini 等人,2016 年)。

属性

IUPAC Name |

N-(2-ethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-3-17-8-4-5-9-20(17)26-21(29)15-28-14-19(24(31)27-12-6-7-13-27)22(30)18-11-10-16(2)25-23(18)28/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEQUAIINIHFPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

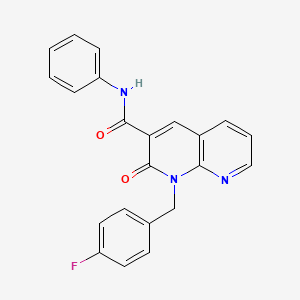

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

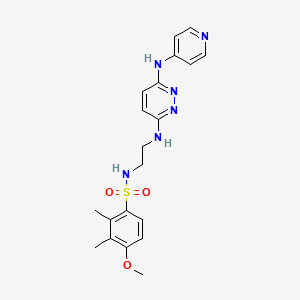

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)

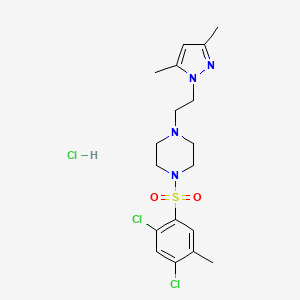

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)